N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide
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Overview
Description
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide, also known by its systematic name 1,4-dihydro-1-methyl-4-oxo-3-pyridinecarboxamide , is a heterocyclic compound with the chemical formula C₇H₈N₂O₂. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
- While specific industrial methods for producing this compound are not widely documented, the synthetic routes mentioned above can serve as starting points for process development.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the pyridinecarboxamide moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃) play a role in these reactions.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic structure.
Biological Studies: Explore its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Assess its use in organic electronics or as a building block for functional materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyridine derivatives.
Similar Compounds: Explore related compounds, such as other pyridinecarboxamides or benzotriazines.
Properties
Molecular Formula |
C14H11N5O2 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O2/c1-19-14(21)11-7-10(4-5-12(11)17-18-19)16-13(20)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,20) |
InChI Key |
REROPIXYLXWKJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=N1 |
Origin of Product |
United States |
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